![molecular formula C15H31ClN2O B4885180 N-[2-(1-piperidinyl)ethyl]-2-propylpentanamide hydrochloride](/img/structure/B4885180.png)
N-[2-(1-piperidinyl)ethyl]-2-propylpentanamide hydrochloride
説明
NPP is a chemical compound that was first synthesized in the 1970s and has since been studied for its potential medical applications. It is a member of the amide class of compounds and is structurally similar to other compounds that have been used as analgesics and anesthetics.
作用機序
NPP acts on the mu opioid receptor in the brain and spinal cord, which is responsible for mediating pain. It binds to the receptor and activates it, leading to a decrease in the transmission of pain signals. This mechanism of action is similar to other opioid analgesics.
Biochemical and Physiological Effects
NPP has been shown to produce a range of biochemical and physiological effects in animal studies. It has been shown to decrease heart rate and blood pressure, as well as induce respiratory depression. Additionally, it has been shown to have a sedative effect and impair motor function.
実験室実験の利点と制限
One advantage of using NPP in lab experiments is its potency and duration of action. This can make it useful in certain studies where a long-lasting analgesic effect is needed. However, one limitation of using NPP is its potential for respiratory depression and other side effects. Careful monitoring is needed to ensure the safety of animals used in studies involving NPP.
将来の方向性
There are several potential future directions for research on NPP. One area of interest is the development of new analogs with improved potency and duration of action. Additionally, there is interest in studying the potential for NPP to be used in combination with other analgesics to improve pain management. Finally, there is interest in studying the potential for NPP to be used in the treatment of other conditions, such as depression and anxiety.
In conclusion, N-[2-(1-piperidinyl)ethyl]-2-propylpentanamide hydrochloride is a chemical compound that has been extensively studied for its potential medical applications. It has a similar mechanism of action to other opioid analgesics and has been shown to produce a range of biochemical and physiological effects. While there are limitations to its use in lab experiments, there are several potential future directions for research on NPP.
科学的研究の応用
NPP has been studied for its potential use as an analgesic and anesthetic. It has been shown to have a similar potency to other commonly used analgesics, such as morphine and fentanyl. Additionally, NPP has been shown to have a longer duration of action than other analgesics, which could make it useful in certain medical settings.
特性
IUPAC Name |
N-(2-piperidin-1-ylethyl)-2-propylpentanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2O.ClH/c1-3-8-14(9-4-2)15(18)16-10-13-17-11-6-5-7-12-17;/h14H,3-13H2,1-2H3,(H,16,18);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGZINZFBVRVCMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NCCN1CCCCC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.87 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-piperidin-1-ylethyl)-2-propylpentanamide;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B4885099.png)
![2-[(5-ethyl-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]-N-2-pyrimidinylacetamide](/img/structure/B4885108.png)
![ethyl 2-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4885112.png)
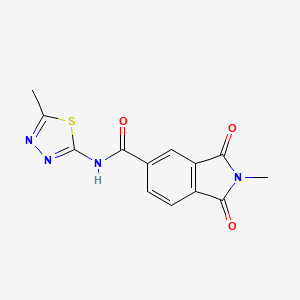
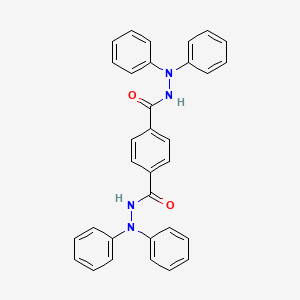
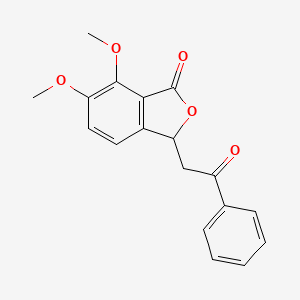
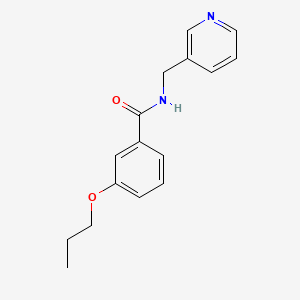
![ethyl 3-[2-(cyclohexylamino)-2-oxoethyl]-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4885143.png)
![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-4-methylbenzamide](/img/structure/B4885147.png)
![3-chloro-N-cyclopentyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4885149.png)
![3-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylpropanamide](/img/structure/B4885152.png)
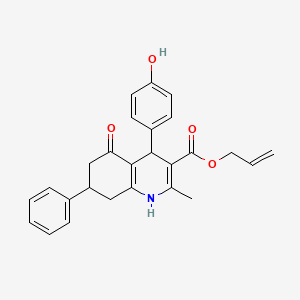
![2-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide](/img/structure/B4885173.png)
![4-chloro-1-[4-(2-methoxy-4-methylphenoxy)butoxy]-2-methylbenzene](/img/structure/B4885179.png)